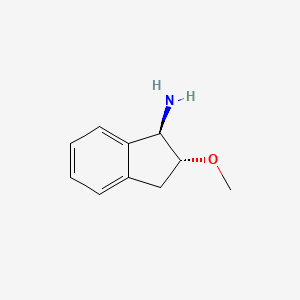

(1R,2R)-2-methoxyindan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1 |

InChI Key |

IGDBSYLULISNJI-NXEZZACHSA-N |

Isomeric SMILES |

CO[C@@H]1CC2=CC=CC=C2[C@H]1N |

Canonical SMILES |

COC1CC2=CC=CC=C2C1N |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of 1r,2r 2 Methoxyindan 1 Amine

Absolute Configuration Determination and Validation Methodologies

Establishing the absolute configuration of a chiral molecule is a critical step in its characterization. For (1R,2R)-2-methoxyindan-1-amine, several chiroptical and crystallographic techniques are employed.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

The process involves comparing the experimental VCD spectrum of the molecule with a theoretically predicted spectrum. nih.gov Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to calculate the theoretical VCD spectrum for a known configuration, such as (1R,2R). nih.govrsc.org A match between the signs and relative intensities of the bands in the experimental and calculated spectra provides a reliable assignment of the absolute configuration. rsc.org This non-destructive method is particularly valuable as it does not require crystallization of the compound.

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration. Since the amine itself may not readily form suitable crystals, it is often converted into a crystalline derivative. Common strategies include:

Salt formation with a chiral acid: Reacting the amine with a known chiral acid, such as tartaric acid, can produce diastereomeric salts that are separable by crystallization. Analysis of a suitable crystal of one of the diastereomers allows for the determination of its structure, and by extension, the configuration of the original amine. mdpi.comresearchgate.net

Formation of a chiral amide: The amine can be reacted with a chiral acylating agent, like (R)-mandeloyl chloride, to form diastereomeric amides. researchgate.net These can be separated, and the structure of one isomer can be determined crystallographically.

In a closely related compound, (1R,2R)-(–)-2-amino-5-methoxyindan-1-ol, the absolute configuration was definitively determined by X-ray crystallography. researchgate.netresearchgate.net This method relies on the anomalous dispersion effect, where heavy atoms in the crystal interact differently with X-rays, allowing for the differentiation between the true structure and its mirror image.

Alongside VCD, other chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) can be predicted using computational methods. researchgate.net Quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the ECD and ORD spectra for a specific enantiomer, such as this compound. researchgate.netresearchgate.net The calculated spectrum is then compared to the experimentally measured spectrum. A strong correlation between the two confirms the absolute configuration of the sample. This approach is a powerful complementary tool to VCD and X-ray methods. researchgate.net

| Method | Principle | Advantages | Limitations |

| VCD Spectroscopy | Differential absorption of left vs. right circularly polarized IR light, compared with DFT-calculated spectra. wikipedia.orgnih.gov | Applicable in solution; non-destructive; provides conformational information. rsc.org | Requires specialized equipment; relies on accuracy of computational models. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. mdpi.comresearchgate.net | Provides unambiguous, definitive structural proof. | Requires a suitable single crystal, often necessitating derivatization. |

| DFT-calculated ECD/ORD | Comparison of experimental ECD/ORD spectra with spectra calculated via quantum mechanics for a known configuration. researchgate.netresearchgate.net | Applicable in solution; requires small sample amount. | Can be computationally intensive; accuracy depends on the chosen theoretical level. |

Conformational Preferences and Dynamics of the Indanamine Ring System

The five-membered cyclopentane (B165970) ring within the indane system is not planar. It adopts puckered conformations to relieve ring strain, and the nature of this puckering influences the spatial orientation of the amine and methoxy (B1213986) substituents.

Spectroscopic techniques provide valuable insight into the preferred conformations of the molecule in solution.

Infrared (IR) Spectroscopy: The positions of N-H stretching bands (typically in the 3300–3500 cm⁻¹ region for primary amines) and C-O stretching bands can be sensitive to intramolecular hydrogen bonding, which may stabilize certain conformations. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods are crucial for conformational analysis.

¹H NMR: The chemical shifts and coupling constants (J-values) of the protons on the five-membered ring provide information about their dihedral angles, which are conformation-dependent. libretexts.org

¹³C NMR: The chemical shifts of the carbons in the indane ring are also influenced by the ring's conformation. libretexts.org

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons. For this compound, observing an NOE between the proton at C1 and the methoxy group's protons would provide direct evidence for their spatial proximity, helping to define the dominant conformation.

| Spectroscopic Data Type | Information Gained |

| IR (N-H, O-H stretches) | Presence or absence of intramolecular hydrogen bonding. libretexts.org |

| ¹H NMR (Coupling Constants) | Dihedral angles between adjacent protons, related to ring pucker. |

| ¹H NMR (NOESY/ROESY) | Through-space proximity of protons, defining relative orientations of substituents. |

| Variable Temperature NMR | Information on the energy barriers between different conformers. nih.gov |

Quantum mechanical (QM) calculations are used to model the potential energy surface of the molecule, providing a detailed picture of its conformational possibilities. researchgate.netnih.gov For the indane ring system, the two main puckered conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" (with two atoms on opposite sides of a plane).

A study on the closely related cis-3-aminoindan-1-ol using DFT and MP2 methods identified multiple stable conformers resulting from ring puckering and the rotation of the substituent groups. researchgate.net The calculations showed that the relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonds. researchgate.net Similar QM studies on this compound would map its conformational landscape, identifying the lowest energy (most populated) conformers and the transition states that separate them. This provides a dynamic view of the molecule's structure that complements the static picture from crystallography or the averaged view from NMR. nih.gov

Influence of Substituents on Ring Puckering and Amine Orientation

The substituents on the five-membered ring of an indane derivative significantly influence the ring's preferred conformation and the orientation of the functional groups. smolecule.com The puckering of the cyclopentane ring results in substituents occupying either pseudo-axial or pseudo-equatorial positions. For monosubstituted indans, there is a clear preference for the conformer that places the substituent in the more sterically favorable pseudo-equatorial position. nih.gov For instance, in (R)-1-aminoindan, the conformer with the amino group in a pseudo-equatorial position is approximately four times more abundant than the one where it is in a pseudo-axial position. nih.gov

In a 1,2-disubstituted indane like this compound, the molecule has a trans configuration. The conformational equilibrium will favor the pucker that minimizes steric hindrance between the substituents and the fused aromatic ring. The most stable conformation would likely place both the C1-amine and the C2-methoxy groups in pseudo-equatorial orientations, analogous to the diequatorial preference in trans-1,2-disubstituted cyclohexanes. libretexts.org

Furthermore, the orientation of the amine group itself is a key conformational variable. The rotation around the C1-N bond leads to different spatial arrangements of the amino group's lone pair and hydrogen atoms relative to the rest of the molecule. nih.govresearchgate.net For 1-aminoindan, this rotation results in three distinct conformations for each ring pucker, leading to a total of six potential conformers. nih.gov In this compound, this rotation will be further influenced by potential intramolecular interactions with the adjacent methoxy group.

The conformational preferences are a dynamic equilibrium between various forms, with the energy differences determined by the sum of all steric and electronic effects.

Table 1: Conformational Preferences in Substituted Indanes

| Feature | Description | Influencing Factors | Predicted Preference in this compound |

|---|---|---|---|

| Ring Puckering | The five-membered ring adopts a non-planar envelope conformation. | Minimization of steric strain. smolecule.com | Puckering that allows both substituents to adopt pseudo-equatorial positions. |

| Substituent Position | Amine and methoxy groups can be in pseudo-axial or pseudo-equatorial positions. | Steric bulk of substituents. libretexts.org | Diequatorial-like conformation is expected to be the most stable. |

| Amine Group Rotation | Free rotation around the C1-N bond. | Intramolecular hydrogen bonding, steric hindrance. nih.govchemicalpapers.com | Rotation is likely constrained to favor hydrogen bonding with the C2-methoxy group. |

Intramolecular Interactions and Stereoelectronic Effects in this compound

Stereoelectronic effects, which are orbital interactions that dictate the geometry and stability of a molecule, play a crucial role in the conformational landscape of this compound. wikipedia.org These effects arise from the geometric constraints placed on molecules due to considerations of optimal orbital overlap. wikipedia.org

The most significant intramolecular interaction in this molecule is the potential for a hydrogen bond between the hydrogen of the amine group (N-H, the donor) and the oxygen atom of the methoxy group (the acceptor). The formation of such a bond would create a five-membered ring structure (N-C1-C2-O-H), significantly stabilizing the conformer that allows for the necessary proximity and geometry. This type of interaction is known to stabilize the synclinal (gauche) conformer in 1,2-disubstituted ethanes, such as 2-aminoethanol. chemicalpapers.com This hydrogen bond would restrict the free rotation of both the amine and methoxy groups, locking the molecule into a more rigid, lower-energy conformation. smolecule.comresearchgate.net

Beyond hydrogen bonding, other stereoelectronic effects contribute to conformational stability. Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital, is important. wikipedia.org Potential hyperconjugative interactions include:

nN → σ*C-C : Donation from the nitrogen lone pair into an anti-bonding orbital of the indane ring's C-C bonds.

σC-H → σC-N / σC-O : Donation from adjacent C-H bond orbitals into the anti-bonding orbitals of the C-N or C-O bonds.

The efficacy of these interactions is highly dependent on the dihedral angle between the participating orbitals, with an anti-periplanar arrangement being ideal for maximum overlap. psgcas.ac.in Therefore, the molecule will favor a conformation that optimizes these stabilizing orbital interactions, further defining its three-dimensional structure.

| Steric Repulsion | Substituent groups and ring hydrogens | Destabilizes conformers with pseudo-axial substituents or eclipsing interactions. nih.govlibretexts.org |

Synthetic Methodologies for 1r,2r 2 Methoxyindan 1 Amine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to specific stereoisomers like (1R,2R)-2-methoxyindan-1-amine, avoiding the need for classical resolution of racemic mixtures. These approaches utilize chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction.

Stereoselective Reduction Strategies

A primary strategy for synthesizing chiral indanamines involves the stereoselective reduction of a prochiral ketone, such as 2-methoxy-1-indanone. The choice of catalyst and hydrogen source is crucial for achieving high diastereoselectivity and enantioselectivity.

Asymmetric hydrogenation using molecular hydrogen (H₂) and a chiral transition metal catalyst is a powerful tool for producing enantiomerically enriched alcohols and amines. nih.gov For the synthesis of substituted 1-aminoindanes, this can involve either the hydrogenation of a ketone to a chiral alcohol, which is later converted to the amine, or the direct hydrogenation of a chiral imine.

Manganese catalysts with facially coordinating P,N,N ligands have been shown to be effective in the highly enantioselective hydrogenation of imines derived from indanone derivatives. rsc.org This method can be applied to imines generated in situ, representing a significant step towards an asymmetric reductive amination process using earth-abundant metals. rsc.org For example, the hydrogenation of an imine derived from indanone and aniline, catalyzed by a specific manganese complex, proceeds with high conversion and enantiomeric ratio (er). rsc.org

Ruthenium complexes containing chiral diphosphine ligands (like BINAP) and chiral diamine ligands are also highly effective for the asymmetric hydrogenation of ketones. nih.govmdpi.comnih.gov These catalysts, often referred to as Noyori-type catalysts, can achieve excellent enantio- and diastereoselectivity in the reduction of simple ketones. nih.gov The hydrogenation of 2-substituted ketones typically favors the formation of the cis product. nih.gov While direct examples for 2-methoxy-1-indanone are not prevalent in the cited literature, the principles are applicable. The reaction of a ketone with a Ru(II) complex of (S)-TolBINAP and (S,S)-DPEN selectively yields the corresponding R-alcohol. nih.gov

A key challenge is controlling both the C1 and C2 stereocenters. The hydrogenation of an N-protected imine derived from 2-methoxy-1-indanone would be a direct approach. Alternatively, hydrogenation of 2-methoxy-1-indanone would yield a cis or trans 2-methoxyindan-1-ol, which would then require conversion of the hydroxyl group to an amine with retention or inversion of configuration to achieve the desired (1R,2R) stereochemistry.

Table 1: Examples of Chiral Catalyst-mediated Hydrogenation for Indanone/Indanamine Synthesis

| Substrate | Catalyst System | Product Configuration | Key Outcome |

|---|---|---|---|

| Indanone-derived imine | Mn-P,N,N complex | Chiral 1-aminoindane | High enantioselectivity (e.g., 94:6 er) rsc.org |

| 2-Methylcyclohexanone | Dichloro[(S)-BINAP][(1R,2R)-DPEN]Ru(II) | (1R,2S)-2-methyl-1-cyclohexanol | High cis selectivity (40:1 dr), 70% ee mdpi.comnih.gov |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, typically using hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. liv.ac.uk This technique is highly effective for the reduction of ketones and imines. liv.ac.ukrsc.org

Ruthenium and rhodium complexes with chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are benchmark catalysts for ATH. nih.govrsc.org These catalysts can deliver chiral alcohols from ketones with excellent enantioselectivity. rsc.org Efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved using ATH, producing cis-3-arylindanols with high diastereomeric and enantiomeric excess. rsc.org

For the synthesis of this compound, the ATH of 2-methoxy-1-indanone would be a key step. The choice of catalyst, such as (R,R)-Ts-DENEB or a related Rh(Cp*) complex, would be critical in directing the stereochemistry of the resulting 2-methoxyindan-1-ol. rsc.orgrsc.org The reaction, often performed in solvents like methanol (B129727) or water with sodium formate (B1220265) as the hydrogen source, can achieve high conversions and enantioselectivities (>95% ee). liv.ac.ukrsc.org Subsequent stereospecific conversion of the alcohol to the amine would be required to complete the synthesis.

Table 2: Representative Catalyst Systems for Asymmetric Transfer Hydrogenation

| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Target Reaction |

|---|---|---|---|

| [Rh(Cp*)Cl₂]₂ | Monotosylated unsymmetrical vicinal diamine | HCOONa | Ketone Reduction rsc.org |

| RuCl(S,S)-TsDPEN | (S,S)-TsDPEN | HCOOH/NEt₃ | Ketone Reduction nih.gov |

Asymmetric Amination Reactions

Directly introducing the amine group enantioselectively is another powerful strategy. This can be achieved through various methods, including the hydroamination of alkenes or the reductive amination of ketones.

A scandium-catalyzed enantioselective [3+2] annulation of aromatic aldimines with alkenes provides a direct route to multisubstituted chiral 1-aminoindanes with high diastereoselectivity and enantioselectivity. nih.govacs.org While this specific methodology constructs the indane ring system simultaneously, the principles of using chiral metal catalysts to control C-N bond formation are broadly relevant.

Reductive amination of 2-methoxy-1-indanone using an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst is a hypothetical but direct approach. More commonly, a chiral amine is used as a chiral auxiliary to direct the reduction, which falls under the next section. Another approach involves the conversion of an alcohol to an azide (B81097), followed by reduction. For example, a 1-indanol (B147123) can be converted to an azide via a Mitsunobu reaction, which typically proceeds with inversion of configuration, followed by hydrogenation (e.g., using H₂/Pd-C) to yield the amine. researchgate.net

Chiral Auxiliary-based Synthesis for Stereocontrol

A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org

One well-established method involves the reaction of a ketone, like 1-indanone, with a chiral amine, such as (R)-phenylglycine amide, to form a ketimine. researchgate.net Diastereoselective reduction of this ketimine, for instance through metal-catalyzed hydrogenation, establishes the new stereocenter on the indane core. researchgate.net The chiral auxiliary is then cleaved to reveal the enantiomerically enriched 1-aminoindane. researchgate.net This approach has been used to prepare (S)-1-aminoindane in 96% ee. researchgate.net

Another strategy involves the resolution of a racemic amine. For instance, rac-2-amino-5-methoxyindane can be reacted with a chiral resolving agent like (R)-mandeloyl chloride to form diastereomeric amides. researchgate.net These diastereomers can then be separated by crystallization and hydrolyzed to furnish the separate enantiomers of the amine with high enantiopurity. researchgate.netresearchgate.net

In a different approach, a chiral auxiliary can be used to direct the formation of other functional groups. For instance, the synthesis of (1R,2S)-5-chloro-2-methoxyindan-1-amine was achieved starting from an enantiopure amino alcohol, (1R,2S)-1-amino-5-chloroindan-2-ol, which was obtained via resolution with D-(-)-mandelic acid. google.com The amine was protected, the hydroxyl group was methylated, and subsequent deprotection yielded the target compound, demonstrating how an initial stereocenter can direct subsequent synthetic steps. google.com

Table 3: Chiral Auxiliaries in the Synthesis of Chiral Indanamines

| Auxiliary | Substrate | Key Transformation | Outcome |

|---|---|---|---|

| (R)-Phenylglycine amide | 1-Indanone | Diastereoselective reduction of ketimine | (S)-1-Aminoindane (96% ee) researchgate.net |

| (R)-Mandeloyl chloride | rac-2-Amino-5-methoxyindane | Formation and separation of diastereomeric amides | (R)- and (S)-2-Amino-5-methoxyindane researchgate.netresearchgate.net |

Organocatalytic Approaches to Chiral Indanamines

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major field in synthesis. scienceopen.com Chiral Brønsted acids, such as N-triflyl phosphoramides derived from BINOL, have been used to catalyze intramolecular iminium ion cyclization reactions to produce chiral 1-aminoindenes with high enantioselectivity. researchgate.net These can subsequently be reduced to the corresponding saturated indanamines.

Chiral phosphoric acids are particularly effective Brønsted acid catalysts. scienceopen.comnih.gov They have been employed in reactions like the enantioselective Mannich reaction, which forms a C-C bond and creates new stereocenters, including a nitrogen-bearing one. scienceopen.com While a direct application to the synthesis of this compound is not explicitly detailed in the search results, the organocatalytic asymmetric allylation of imines or the rearrangement of ene-aldimines are powerful methods for creating chiral amines that could be adapted to precursors for the target molecule. beilstein-journals.orgnih.gov For example, a BINOL-derived chiral phosphoric acid can catalyze the asymmetric researchgate.netresearchgate.net-rearrangement of ene-aldimines to produce enantioenriched homoallylic amines. beilstein-journals.orgnih.gov

Diastereoselective Synthesis from Precursor Molecules

Diastereoselective synthesis aims to create the desired stereoisomer by controlling the stereochemical outcome of reactions involving a chiral starting material or catalyst. One notable approach involves the rhodium(III)-catalyzed cross-coupling reaction between N-sulfonyl aldimines and various olefins. This method leads to the diastereoselective synthesis of 1-aminoindane derivatives through C-H alkylation followed by intramolecular cyclization, yielding a single diastereomer in all reported cases. researchgate.net

Another strategy is the diastereodivergent [3+2] annulation of aromatic aldimines with alkenes, facilitated by half-sandwich rare-earth catalysts. This technique allows for the selective synthesis of both trans and cis diastereoisomers of multi-substituted 1-aminoindanes from the same starting materials by adjusting the steric properties or the ligand/metal combination of the catalyst. researchgate.net

The Strecker reaction, a classic method for synthesizing α-amino acids, can also be adapted for the diastereoselective synthesis of cyclic quaternary α-amino acids. This involves the addition of cyanide to an imine formed from a ketone and a chiral amine. A variety of chiral auxiliaries, such as (S)-α-methylbenzylamine and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), have been employed to induce diastereoselectivity. nih.gov

Furthermore, the synthesis of cis-2-amino-1-indanol derivatives can be achieved with high diastereoselectivity from 1,2-indanedion-2-oxime through a Pd-catalyzed hydrogenation process. lookchem.com These amino alcohol precursors can then be further modified to yield the desired methoxyindan-amine.

A specific example of diastereoselective synthesis leading to a related structure, (1R, 2S)-cis-amino alcohol 30, involves the chiral epoxidation of an indene (B144670) precursor using Jacobsen's catalyst. The resulting epoxide undergoes a Ritter reaction, followed by hydrolysis, to produce the amino alcohol with high enantiomeric excess (>98%). nih.govmdpi.com

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a common and effective method for separating enantiomers from a racemic mixture. This is particularly relevant for the synthesis of this compound, where a racemic mixture might be initially synthesized and then separated to isolate the desired enantiomer.

A widely used classical resolution technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org For instance, racemic 2-amino-5-methoxyindane has been successfully resolved by converting it into diastereomeric amide derivatives using (R)-mandeloyl chloride. researchgate.netresearchgate.net The resulting diastereomers can be separated by recrystallization, and subsequent hydrolysis yields the enantiomerically pure amines. researchgate.netresearchgate.net Similarly, L-(+)-tartaric acid has been used to resolve related aminoindane structures. researchgate.net

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. While specific examples for the direct preparative HPLC separation of this compound are not detailed in the provided search results, the analysis of related chiral indanylamine derivatives by chiral liquid chromatography has been mentioned, indicating its applicability in determining enantiomeric excess. google.com Reverse-phase HPLC methods have also been developed for the analysis of related compounds like 2-methoxynaphthalen-1-amine. sielc.com

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to enantiomer separation. This method utilizes enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, racemic indan (B1671822) derivatives have been resolved through the hydrolysis of their amide bonds using the bacterium Corynebacterium ammoniagenes. This process can yield the (S)-amine and the unreacted (R)-amide with high enantiomeric excess. tandfonline.comtandfonline.comsigmaaldrich.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also commonly employed for the kinetic resolution of amines, often through the acylation of the amine. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, achieving a yield of up to 100%. An efficient DKR process for amines has been developed by combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution. researchgate.net This method has been successfully applied to the synthesis of rasagiline, a related aminoindan derivative, using a combination of Candida antarctica lipase B (CALB) and a palladium nanocatalyst to achieve high yield (>90%) and excellent enantioselectivity (>99% ee). researchgate.net

Development of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other pharmaceutical intermediates is a growing area of focus, aiming to reduce environmental impact and improve sustainability.

One key aspect of green chemistry is the use of catalytic reactions, which reduce the amount of reagents needed and minimize waste. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium and ruthenium, is a prime example. mdpi.com These catalysts can produce chiral amines and alcohols from achiral starting materials with high efficiency and enantioselectivity, reducing the need for stoichiometric chiral auxiliaries or resolving agents. mdpi.comresearchgate.netgoogle.com For instance, the asymmetric transfer hydrogenation of ketones using recyclable, silica-immobilized Ru-TsDPEN catalysts represents a move towards more sustainable processes. google.com

Biocatalysis, as mentioned in the context of enzymatic resolution, is another cornerstone of green chemistry. tandfonline.comtandfonline.comsigmaaldrich.com The use of enzymes or whole microorganisms often allows for reactions to be carried out in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents.

Furthermore, the development of synthetic routes with high atom economy is a central goal of green chemistry. The diastereodivergent [3+2] annulation of aromatic aldimines with alkenes mentioned earlier is notable for its 100% atom efficiency. researchgate.net

While the provided search results highlight several green chemistry approaches applicable to the synthesis of chiral aminoindanes, a dedicated study focusing specifically on a comprehensive "green" synthesis of this compound from start to finish is not explicitly detailed. However, the individual methodologies discussed, such as catalytic asymmetric synthesis and enzymatic resolution, demonstrate a clear trend towards more environmentally benign synthetic strategies in this field.

Solvent-Free or Aqueous Medium Reaction Systems

The use of solvent-free or aqueous reaction systems is a key strategy in green chemistry to minimize the environmental impact of chemical processes. While specific examples for the synthesis of this compound in purely solvent-free or aqueous systems are not extensively detailed in the provided search results, the principles of such approaches are well-established.

Aqueous systems can be advantageous for certain enzymatic reactions, such as those involving transaminases, which can be employed for the asymmetric synthesis of amines. chimia.ch The use of water as a solvent is inherently safer, more environmentally friendly, and cost-effective compared to many organic solvents.

Solvent-free reactions, often facilitated by grinding or ball-milling, can lead to reduced waste, lower energy consumption, and sometimes, unique reactivity and selectivity. While not explicitly documented for this specific compound, the broader trend in organic synthesis is to explore these conditions to improve the green credentials of synthetic processes.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com High atom economy is desirable as it signifies less waste generation.

In the context of synthesizing this compound and its stereoisomers, optimizing atom economy involves selecting reactions that maximize the incorporation of reactant atoms into the final product. For instance, addition reactions, such as catalytic hydrogenation, are generally more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Transformation | Atom Economy | Relevance to Amine Synthesis |

| Addition | A + B → C | High (often 100%) | Catalytic hydrogenation of imines or enamines. |

| Substitution | A-B + C → A-C + B | Moderate to Low | Can be used but often generates stoichiometric waste. |

| Elimination | A-B → A + B | Low | Not typically a primary route for amine synthesis. |

| Rearrangement | A → B | High (100%) | Can be highly efficient if a suitable precursor is available. |

Sustainable Catalytic Systems and Biocatalysis

The development of sustainable catalytic systems is a major focus in the synthesis of chiral compounds like this compound. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts that operate under mild conditions.

Heterogeneous asymmetric transfer hydrogenation using silica-immobilized Ru-TsDPEN catalysts has been shown to be an efficient method for the reduction of ketones, a potential step in the synthesis of aminoindanes. google.com These catalysts are highly recyclable, which is a significant advantage from both an economic and environmental perspective.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Enzymes such as transaminases can be used for the stereoselective synthesis of chiral amines from prochiral ketones. chimia.ch Celgro scientists have developed a high-productivity biocatalytic process for the synthesis of (S)-methoxyisopropylamine, a structurally related chiral amine, demonstrating the industrial potential of this technology. chimia.ch This process utilizes a transaminase to convert methoxyacetone (B41198) and an amine donor into the desired product with high enantiomeric excess. chimia.ch Such biocatalytic approaches often operate in aqueous media at mild temperatures and pH, further contributing to their sustainability.

Mechanistic Investigations of Asymmetric Synthesis Pathways

Understanding the mechanism of asymmetric reactions is critical for the rational design and optimization of catalysts and reaction conditions to achieve high stereoselectivity. For the synthesis of chiral aminoindanes, mechanistic studies often focus on the transition states of the key stereodetermining steps.

Transition State Analysis in Chiral Catalysis

The stereochemical outcome of a chiral-catalyzed reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. In the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes, for example, the transition state involves the coordination of the ketone to the chiral metal complex. The specific geometry of this transition state, influenced by the chiral ligands, dictates which face of the ketone is preferentially attacked by the hydride.

For related reactions, it is understood that the interaction between the substrate and the chiral catalyst directs the stereochemical pathway. caltech.edu While a specific transition state analysis for the synthesis of this compound was not found, the principles from similar asymmetric transformations are applicable. The analysis of potential transition states helps in understanding how the catalyst structure influences the enantiomeric excess of the product. caltech.edu

Role of Substrate-Catalyst Interactions in Stereoselectivity

The non-covalent interactions between the substrate and the chiral catalyst are fundamental to achieving high stereoselectivity. These interactions can include hydrogen bonding, steric repulsion, and electronic interactions.

In the context of asymmetric hydrogenation of ketones using Noyori-type catalysts, the interaction between the ketone's carbonyl group and the ruthenium center, as well as the steric interactions between the substrate and the chiral ligands (like BINAP and a diamine), are crucial. nih.govmdpi.com These interactions lock the substrate into a specific conformation within the catalyst's chiral environment, leading to a highly selective hydride transfer.

Similarly, in biocatalytic systems, the precise positioning of the substrate within the enzyme's active site is responsible for the high stereoselectivity observed. The active site is a complex three-dimensional pocket with specific amino acid residues that interact with the substrate through a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This "lock and key" or "induced fit" model explains the remarkable ability of enzymes to distinguish between enantiotopic faces of a prochiral substrate.

Kinetic Isotope Effect Studies in Stereoselective Transformations

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of transition states. The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes.

In the context of stereoselective transformations, KIE studies can provide insights into the mechanism of bond-breaking and bond-forming steps that determine the stereochemical outcome. For instance, in a hydrogenation reaction, replacing hydrogen with deuterium (B1214612) (a primary KIE) can help determine if C-H bond formation is part of the rate-determining step.

While specific KIE studies for the synthesis of this compound were not identified in the search results, the synthesis of deuterium-labeled substrates for stereochemical studies in cross-coupling reactions has been reported. caltech.edu This type of study is analogous to the methodologies that would be employed to investigate the mechanism of asymmetric synthesis of the target compound. By analyzing the stereochemical fate of the labeled positions, one can infer details about the transition state geometry and the mechanism of stereoselectivity. caltech.edu

Applications of 1r,2r 2 Methoxyindan 1 Amine in Asymmetric Catalysis Research

As a Chiral Ligand in Transition Metal Catalysis

There is no specific information available in the current body of scientific literature on the use of (1R,2R)-2-methoxyindan-1-amine as a chiral ligand in the following transition metal-catalyzed reactions:

Enantioselective Hydrogenation Catalysts (e.g., Rh, Ru, Ir complexes)

No studies have been found that report the synthesis or application of Rhodium, Ruthenium, or Iridium complexes incorporating this compound as a chiral ligand for enantioselective hydrogenation.

Asymmetric Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The use of this compound as a ligand in asymmetric Heck or Suzuki-Miyaura cross-coupling reactions is not documented in published research.

Chiral Lewis Acid Catalysis for Carbon-Carbon Bond Formations

There are no available reports on the application of this compound in the formation of chiral Lewis acid catalysts for carbon-carbon bond-forming reactions.

Asymmetric C-H Functionalization

Research detailing the use of this compound as a directing group or ligand for asymmetric C-H functionalization is not present in the scientific literature.

As a Chiral Organocatalyst or Auxiliary

The potential of this compound as a chiral organocatalyst or auxiliary in the following reactions has not been explored in any available research:

In Enantioselective Aldol Reactions and Mannich Reactions

There are no documented instances of this compound being employed as an organocatalyst or a chiral auxiliary to induce enantioselectivity in Aldol or Mannich reactions.

In Asymmetric Michael Additions and Diels-Alder Reactions

The structural rigidity and defined stereochemistry of indane-based chiral amines make them excellent candidates for inducing asymmetry in carbon-carbon bond-forming reactions such as the Michael addition and the Diels-Alder reaction. While direct applications of this compound are not extensively documented, the closely related cis-1-aminoindan-2-ol scaffold has proven to be highly effective.

In the realm of organocatalysis, bifunctional catalysts bearing an aminoindanol (B8576300) core have been successfully employed in asymmetric Michael additions. beilstein-journals.org For instance, thiourea-based organocatalysts derived from (1R,2S)-cis-aminoindanol have been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, yielding optically active 2-indolyl-1-nitro compounds with high enantiomeric excess (up to 89% ee). harvard.edu The success of these reactions hinges on the ability of the catalyst to activate both the nucleophile and the electrophile through hydrogen bonding, a role for which the amino and hydroxyl groups of the aminoindanol are perfectly suited. It is conceivable that a similar bifunctional catalyst derived from this compound could exhibit comparable or even enhanced catalytic activity and selectivity due to the electronic and steric influence of the methoxy (B1213986) group.

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, has also benefited from catalysts and auxiliaries derived from the aminoindanol framework. Oxazolidinone auxiliaries prepared from cis-1-aminoindan-2-ol have been utilized in Diels-Alder reactions with dienes like isoprene (B109036) and piperylene, demonstrating good diastereoselectivity. nih.gov Furthermore, 1-(arylsulfonamido)indan-2-ols have served as excellent chiral auxiliaries in Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene, achieving high endo/exo ratios and diastereoselectivities. nih.gov More recently, N-heterocyclic carbene (NHC) catalysts based on the cis-1,2-aminoindanol platform have been developed for highly enantioselective aza-Diels-Alder reactions, producing synthetically valuable dihydropyridinone products in excellent yields and with exceptional enantioselectivities (>99% ee). nih.gov

A study on the organocatalytic Michael reaction of 1,3-dicarbonyl indane compounds with nitrostyrenes identified a primary amine-based catalyst, Ts-DPEN, as an efficient bifunctional organocatalyst, yielding Michael adducts with good enantioselectivities (up to 92:8 er). mdpi.com This highlights the potential of chiral primary amines in promoting such transformations.

Table 1: Performance of Aminoindanol-Derived Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst/Auxiliary | Substrates | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | (1R,2S)-Aminoindanol-based thiourea (B124793) | Indoles, Nitroalkenes | up to 88% | up to 89% ee | harvard.edu |

| Aza-Diels-Alder | cis-1,2-Aminoindanol-based NHC | Enolate dienophiles, N-sulfonyl-α,β-unsaturated imines | Good | >99% ee | nih.gov |

| Diels-Alder | 1-(Arylsulfonamido)indan-2-ol auxiliary | Acryloyl chloride, Cyclopentadiene | Good to Excellent | 86:14 to 96:4 dr | nih.gov |

Role in Chiral Derivatization for Analytical Purity Determination

The determination of the enantiomeric purity of a chiral compound is a critical step in asymmetric synthesis and pharmaceutical development. One common method involves the use of a chiral derivatizing agent (CDA) to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. wikipedia.org

Chiral amines such as this compound are themselves potential CDAs for the resolution of chiral carboxylic acids, or they can be reacted with a chiral reagent to determine their own enantiomeric purity. A widely used class of CDAs for amines are chiral carboxylic acids or their activated derivatives. For instance, the enantiomeric excess of amino alcohols has been determined by derivatization with (S)-Mosher's acid chloride (MTPA-Cl) and subsequent analysis of the resulting amides by 19F-NMR or LCMS. Current time information in Bangalore, IN. This method is based on the formation of diastereomeric amides that exhibit distinct signals in the NMR spectrum or different retention times in chromatography.

The general approach for using a CDA involves a straightforward reaction between the analyte and the chiral reagent. researchgate.netactascientific.com For the analysis of a chiral amine, a typical derivatization might involve reaction with an enantiomerically pure chiral acid chloride or isocyanate to form stable diastereomeric amides or ureas, respectively. These diastereomers can then be separated on a non-chiral stationary phase in HPLC. researchgate.net The choice of the CDA is crucial and should meet several criteria, including being enantiomerically pure, reacting completely with both enantiomers of the analyte without causing racemization, and preferably containing a chromophore to enhance UV detection in HPLC. wikipedia.org

While specific protocols for the derivatization of this compound are not detailed in the provided search results, the well-established methodologies for other chiral amines are directly applicable. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), Mosher's acid, and various chiral isocyanates are commonly employed for this purpose. researchgate.net

Development of Novel Chiral Catalytic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of a wide array of novel chiral ligands and organocatalysts. The primary amine functionality serves as a versatile handle for the introduction of various catalytically active groups or coordinating moieties.

A common strategy involves the conversion of the chiral amine into a Schiff base by condensation with a suitable aldehyde or ketone. These Schiff base ligands, particularly those that are tridentate, can form stable complexes with various transition metals, which then act as chiral Lewis acid catalysts. jocpr.commdpi.com For example, chiral Schiff base-metal complexes have been successfully used in a variety of asymmetric transformations, including cyclopropanation, aziridination, and epoxidation reactions. mdpi.com The synthesis of Schiff base ligands derived from 2-hydroxyacetophenone (B1195853) and chiral diamines has been explored, highlighting the potential for creating a library of ligands with varied steric and electronic properties. mdpi.com

Furthermore, the amino group can be incorporated into more complex ligand frameworks, such as those used in organometallic catalysis. For instance, derivatives of cis-1-amino-2-indanol have been used to prepare ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. acs.org The amino alcohol moiety plays a crucial role in the catalytic cycle, and the modification of the hydroxyl group to a methoxy ether in this compound could influence the catalyst's solubility, stability, and catalytic performance.

The aminoindanol core has also been a favored structural motif in the design of bifunctional organocatalysts that operate through hydrogen bonding, such as thioureas and squaramides. beilstein-journals.org These catalysts have shown great efficacy in promoting reactions like Friedel-Crafts alkylations and Michael additions. beilstein-journals.org The development of such catalysts from this compound would involve the reaction of the primary amine with an appropriate isothiocyanate or squarate ester.

Mechanistic Insights into Chiral Induction and Stereocontrol in Catalytic Systems

Understanding the mechanism of chiral induction is paramount for the rational design of more efficient and selective asymmetric catalysts. In catalytic systems derived from chiral 1,2-aminoindanes, stereocontrol is generally achieved through the formation of a well-defined, rigid transition state where the substrate is oriented in a specific manner by the chiral ligand or catalyst.

In organocatalysis involving bifunctional catalysts, such as the thioureas derived from aminoindanol, the catalyst is believed to activate both the nucleophile and the electrophile simultaneously. beilstein-journals.org For example, in a Michael addition, the thiourea moiety can activate the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the basic amino group of the catalyst deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound) to form a chiral enolate. The rigid indane backbone holds these two interacting species in a specific spatial arrangement, favoring the approach of the nucleophile to one face of the electrophile, thus leading to the formation of one enantiomer in excess. beilstein-journals.org

In metal-catalyzed reactions, the chiral ligand derived from the aminoindane scaffold coordinates to the metal center, creating a chiral environment around it. The substrate then coordinates to this chiral metal complex in a manner that minimizes steric interactions and maximizes favorable electronic interactions. For instance, in the case of Lewis acid-catalyzed Diels-Alder reactions, the chiral auxiliary attached to the dienophile coordinates to the Lewis acid, creating a rigid complex that blocks one face of the dienophile, forcing the diene to approach from the less hindered face. nih.gov

1r,2r 2 Methoxyindan 1 Amine As a Chiral Building Block in Complex Molecular Synthesis

Integration into Bioactive Molecule Scaffolds (Pre-clinical Research Focus)

The (1R,2R)-2-methoxyindan-1-amine scaffold has been successfully integrated into complex molecular architectures designed for biological activity. Its utility is particularly evident in the synthesis of enzyme inhibitors, where the specific orientation of the amine group is crucial for binding and activity.

A primary application of this compound and its derivatives is in the synthesis of complex heterocyclic compounds. The amine functionality serves as a key nucleophile for forging new carbon-nitrogen bonds, directly incorporating the chiral indane framework into a heterocyclic system. Patent literature describes the use of 2-methoxyindan-1-amine in nucleophilic aromatic substitution (SNAr) reactions with activated dihalopyrimidines. google.com For instance, its reaction with a dichloropyrimidine derivative under microwave irradiation serves as a crucial step in building the core of potential enzyme inhibitors. google.com This reaction demonstrates the direct incorporation of the indanamine moiety into a pyrimidine (B1678525) ring, a common heterocycle in medicinal chemistry.

Table 1: Synthesis of a Pyrimidine-Indanamine Conjugate

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|

While direct synthesis of natural product analogs using this compound is not extensively documented in peer-reviewed literature, the scaffold is utilized in the construction of highly complex, potent, and specific bioactive molecules that resemble the structural complexity of natural products. A key example is the synthesis of inhibitors of the Nedd8-Activating Enzyme (NAE), such as the compound {(1S,2S,4R)-4-[(6-{[(1R,2S)-5-chloro-2-methoxy-2,3-dihydro-1H-inden-1-yl]amino}pyrimidin-4-yl)oxy]-2-hydroxycyclopentyl}methyl sulfamate. google.com The intricate architecture of this molecule, combining the chiral indanamine, a pyrimidine heterocycle, and a substituted cyclopentyl ring, results in a potent inhibitor of a critical cellular pathway, a strategy often inspired by the mechanisms of natural product inhibitors. google.com

The chirality of this compound is fundamental to its role as a building block, allowing for the stereoselective introduction of the indanamine moiety into a target molecule. In the synthesis of NAE inhibitors, the specific enantiomer, (1R,2S)-5-chloro-2-methoxyindan-1-amine, is used. google.comgoogleapis.com This ensures that the final, complex molecule has the precise three-dimensional geometry required for selective binding to the enzyme's active site. The synthesis of the chiral amine building block itself often starts from an achiral precursor, such as 6-chloro-1H-indene, which is converted to a chiral epoxide using an asymmetric epoxidation catalyst (e.g., the Jacobsen catalyst), thereby establishing the desired stereochemistry early in the synthetic sequence. google.comgoogleapis.com This control over stereochemistry is critical, as different enantiomers can have vastly different biological activities. nih.govresearchfloor.orglongdom.org

Role in Medicinal Chemistry Research Programs (excluding clinical, focus on SAR, target ID)

In medicinal chemistry, the indanamine scaffold serves as a valuable component for probing molecular interactions and optimizing ligand properties.

The rigid indanamine framework provides an excellent and fixed scaffold for conducting Structure-Activity Relationship (SAR) studies. By keeping the core indanamine structure constant, chemists can systematically modify other parts of the molecule to probe how these changes affect biological activity. In the context of E1 activating enzyme inhibitors, the 2-methoxyindan-1-amine group is attached to a heteroaryl core. google.com Modifications to the heteroaryl portion or other substituents, while retaining the indanamine for its crucial binding interactions, allow researchers to map the pharmacophore and optimize properties like potency and selectivity. The specific orientation of the amine on the rigid indane backbone helps to deconstruct the SAR by minimizing conformational ambiguity, a common challenge in more flexible molecules.

Table 2: Role of Indanamine in SAR Studies of Enzyme Inhibitors

| Target Enzyme Family | Scaffold | Role of Indanamine Moiety | SAR Focus |

|---|---|---|---|

| E1 Activating Enzymes | Pyrimidine-based | Provides key binding interactions via the amine group; rigid scaffold | Modification of other substituents to improve potency and selectivity |

The exploration of bioisosteric replacements for the indanamine moiety in specific drug discovery programs is not widely reported in the available literature. Bioisosterism is a common strategy in medicinal chemistry to improve a molecule's properties by replacing a functional group with another that has similar physical or chemical characteristics. While the indanamine scaffold itself is a valuable pharmacophore, research literature does not prominently feature studies where this specific moiety is systematically replaced by other groups to modulate activity or properties. The focus appears to be more on utilizing its existing favorable properties as a core building block rather than exploring its bioisosteric replacement.

Use in Focused Library Synthesis for Target Screening and Hit-to-Lead Optimization

A review of the scientific literature does not yield specific examples of this compound being utilized in the generation of focused compound libraries for the purposes of target screening or hit-to-lead optimization in drug discovery.

Application in Material Science Research

Currently, there is a lack of published research detailing the application of this compound in the field of material science.

Development of Chiral Polymers with Optical Activity

No specific studies detailing the use of this compound as a monomer or chiral directing agent for the synthesis of chiral polymers with optical activity were identified in the available literature.

Application in Chiral Recognition and Separation Technologies

There is no readily available information on the application of this compound in the development of chiral stationary phases for chromatography or other chiral recognition and separation technologies.

Stereoselective Reactions Employing this compound as a Substrate or Reactant

This compound has been effectively employed as a chiral auxiliary in stereoselective synthesis. A notable application is in the synthesis of a novel class of C1-symmetric, P-stereogenic monodentate phosphines. In this context, the amine serves as a crucial reactant that directs the stereochemical outcome of the reaction.

The synthesis involves the reaction of dichlorophenylphosphine (B166023) with this compound. This initial step forms an aminophosphine (B1255530) intermediate. Subsequent reaction with an organolithium reagent, followed by borane (B79455) protection, leads to the formation of two diastereomers of the P-stereogenic phosphine-borane complex. The inherent chirality of the methoxyindan-amine backbone directs the stereoselectivity of the nucleophilic substitution at the phosphorus center, resulting in a preferential formation of one diastereomer over the other.

The diastereomeric ratio of the resulting phosphine-borane products is a critical measure of the stereoselectivity of the reaction. The data below highlights the influence of the organolithium reagent on this ratio.

Table 1: Diastereomeric Ratios of Phosphine-Borane Complexes

| Organolithium Reagent | Diastereomeric Ratio (d.r.) |

|---|---|

| Methyllithium | 75:25 |

| n-Butyllithium | 80:20 |

This stereoselective approach demonstrates the utility of this compound as a chiral director, enabling the synthesis of valuable P-stereogenic phosphines which are important ligands in asymmetric catalysis.

Computational Chemistry and Theoretical Investigations of 1r,2r 2 Methoxyindan 1 Amine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations of Ground State Geometries and Energetics

No published data were found regarding the DFT-optimized ground state geometry and energetics of (1R,2R)-2-methoxyindan-1-amine. Such studies would typically involve various functionals and basis sets to accurately predict bond lengths, bond angles, and dihedral angles, providing a foundational three-dimensional model of the molecule.

Calculation of Molecular Orbitals, Electrostatic Potentials, and Charge Distributions

Detailed analyses of the electronic landscape of this compound, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charge distributions, have not been reported. These calculations are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, ECD/ORD)

While computational prediction of spectroscopic data is a common practice to aid in experimental characterization, no theoretical spectra for this compound have been published. Such predictions for NMR chemical shifts, IR vibrational frequencies, and Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra would be invaluable for confirming the structure and stereochemistry of the compound.

Reaction Mechanism Studies and Transition State Identification

The reactivity of this compound in various chemical transformations remains computationally unexplored. There are no available studies that map out reaction pathways, identify transition state structures, and calculate activation energies for reactions involving this amine.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insight into the dynamic behavior of molecules in different environments.

Conformational Sampling and Dynamics in Solution and Different Solvents

There is a lack of published research on the conformational landscape and dynamic behavior of this compound in solution. MD simulations would be instrumental in understanding how the molecule explores different conformations over time and how solvent molecules influence its structure and flexibility. This information is particularly important for predicting its behavior in biological systems or as a component in materials.

Ligand-Protein Interaction Simulations (e.g., Docking, MD for Binding Modes and Stability)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein target. These methods are crucial for understanding the molecular basis of a drug's efficacy and for the rational design of more potent and selective molecules.

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking simulations would typically be performed against relevant biological targets, such as monoamine transporters (e.g., DAT, NET, SERT), which are known to bind aminoindane derivatives. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses.

Illustrative Table of Ligand-Protein Interactions for an Indanamine Scaffold:

| Interaction Type | Protein Residue (Example Target) | Ligand Moiety | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | ASP79 | Primary Amine (-NH2) | 1.8 - 2.5 |

| Hydrophobic (π-π stacking) | PHE320 | Indane Aromatic Ring | 3.5 - 4.5 |

| Van der Waals | VAL82, ILE172 | Indane Alicyclic Ring | < 4.0 |

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational methods can model these effects, providing insights that are crucial for understanding a drug's behavior in a biological environment. The conformational profile of a peptide was shown to vary significantly in different solvents like chloroform, DMSO, methanol (B129727), and water. nih.gov

For this compound, the presence of both polar (amine and methoxy (B1213986) groups) and nonpolar (indane ring) moieties suggests that its conformation will be sensitive to the solvent environment. In polar solvents like water, the molecule is likely to adopt conformations that maximize the exposure of its polar groups to the solvent through hydrogen bonding. Conversely, in nonpolar environments, such as the lipid bilayer of a cell membrane, the molecule may adopt a more compact conformation to minimize the exposure of its polar groups.

Computational studies can simulate these effects by explicitly including solvent molecules in the calculations or by using implicit solvent models. These simulations can predict changes in dihedral angles and intramolecular distances, providing a detailed picture of the conformational landscape in different environments.

Predictive Modeling of Pharmacological Relevant Properties (In Silico)

In silico predictive modeling plays a vital role in the early stages of drug discovery by estimating the pharmacokinetic properties of a compound before it is synthesized. This helps in prioritizing candidates with a higher probability of success.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo efficacy of a drug. Various computational models are available to predict these properties based on the molecular structure.

Illustrative Predicted ADME Properties for this compound:

| ADME Parameter | Predicted Value | Implication |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | Good balance between solubility and permeability. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Moderately soluble. |

| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB, suitable for CNS targets. |

| CYP2D6 Inhibition | Potential Inhibitor | May have drug-drug interactions. |

These predictions are typically generated using software that employs quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The indanamine scaffold can be used as a query in these screenings to find novel compounds with similar structural features but potentially improved properties. Structure-based virtual screening of extensive chemical libraries has proven effective in discovering new ligands for various targets. researchgate.netnih.gov

Ligand-based virtual screening can also be employed, where a known active molecule like this compound is used as a template to search for structurally similar compounds. Furthermore, the indanamine scaffold can serve as a starting point for de novo ligand design, where new molecules are built atom-by-atom within the binding site of the target protein.

QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indanamine analogs, a QSAR model could be developed to predict their affinity for a specific target, such as the dopamine (B1211576) transporter.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound in a training set with known biological activities. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the activity. This model can then be used to predict the activity of new, untested indanamine analogs.

Example QSAR Equation for Indanamine Analogs (Illustrative):

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * H-bond_Donors + constant

This hypothetical equation suggests that higher lipophilicity and more hydrogen bond donors, combined with a lower molecular weight, might lead to higher inhibitory activity.

Force Field Development and Validation for Indanamine Derivatives

The accuracy of molecular mechanics simulations, such as MD, is highly dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system of atoms. While general-purpose force fields like AMBER and CHARMM exist, they may not always accurately represent the specific conformational and energetic properties of novel chemical scaffolds like substituted indanes. nih.govyoutube.com

Therefore, the development and validation of specific force field parameters for indanamine derivatives may be necessary to achieve high-accuracy simulation results. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on smaller fragments of the molecule or on the entire molecule to obtain reference data, such as conformational energies, bond lengths, bond angles, and dihedral angles.

Parameter Fitting: The force field parameters (e.g., force constants, equilibrium values, partial atomic charges) are then adjusted to reproduce the QM reference data.

Validation: The new force field is validated by comparing simulation results with experimental data (if available) or with higher-level QM calculations for larger systems or different properties not used in the fitting process.

The development of a dedicated force field for indanamine derivatives would enable more reliable and predictive computational studies on this important class of compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 1r,2r 2 Methoxyindan 1 Amine

Chiroptical Spectroscopy for Absolute Configuration Confirmation and Enantiomeric Purity Assessment

Chiroptical methods are indispensable for studying chiral molecules as they respond differently to left- and right-circularly polarized light, providing information on the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the molecule's absolute configuration. For (1R,2R)-2-methoxyindan-1-amine, the ECD spectrum provides a unique spectroscopic fingerprint.

The primary application of ECD in this context is the unambiguous assignment of the absolute stereochemistry. chiralabsxl.com This is typically achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectrum for a specific stereoisomer (e.g., the (1R,2R) configuration). A match between the experimental and calculated spectra, particularly in the signs and positions of the Cotton effects (the characteristic peaks and troughs), provides definitive proof of the absolute configuration. acs.org The ECD spectrum for the opposite enantiomer, (1S,2S)-2-methoxyindan-1-amine, would be a perfect mirror image. chiralabsxl.com

Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A pure sample of this compound will show a maximum ECD signal, while a racemic mixture (a 50:50 mix of the (1R,2R) and (1S,2S) enantiomers) will be ECD silent. This relationship allows for the precise determination of enantiomeric purity.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net This technique is complementary to ECD and provides valuable information about a molecule's stereochemistry. researchgate.net An ORD spectrum is a plot of specific rotation [α] versus wavelength. vlabs.ac.in

For a chiral compound like this compound that contains a chromophore (the benzene (B151609) ring), the ORD curve will be anomalous, displaying peaks and troughs known as the Cotton effect in the region of electronic absorption. vlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. slideshare.net The shape and sign of the ORD curve serve as a characteristic signature, allowing for the confirmation of stereochemistry by comparison with known standards or theoretical models. While modern analyses often favor ECD for its clearer resolution of individual electronic transitions, ORD remains a valuable and historically significant tool for stereochemical elucidation. acs.org

High-Resolution Mass Spectrometry for Metabolite Identification and Mechanistic Studies (Pre-clinical/in vitro)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern drug metabolism studies, providing highly accurate mass measurements that enable the determination of elemental compositions for parent drugs and their metabolites. pharmaron.combioanalysis-zone.com

When analyzing this compound, HRMS coupled with tandem mass spectrometry (MS/MS) is used to identify potential metabolites and elucidate their structures. Based on its chemical structure, several Phase I metabolic transformations can be predicted, including:

O-demethylation: Loss of the methyl group from the methoxy (B1213986) ether.

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

N-deamination: Removal of the amine group, often followed by oxidation.

Hydroxylation of the aliphatic ring: Addition of a hydroxyl group to the five-membered ring.

HRMS can detect these metabolites by identifying their unique and highly accurate mass-to-charge ratios (m/z). Subsequent MS/MS experiments are performed where the metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides structural information that helps pinpoint the site of metabolic modification. nih.gov For example, a mass shift of -14.01565 Da from the parent compound would indicate O-demethylation, and the fragmentation pattern of the resulting metabolite would confirm the loss from the methoxy group.

In vitro models, such as human liver microsomes or hepatocytes, are used to study the metabolic fate of new chemical entities. nih.govnih.gov In such studies, this compound would be incubated with the biological matrix, and samples would be collected over a time course.

Liquid Chromatography-HRMS (LC-HRMS) is then used to monitor the reaction. This setup allows for the separation of the parent compound from its metabolites, followed by their detection and quantification. By tracking the decrease in the parent compound's signal and the corresponding increase in metabolite signals over time, researchers can determine the rate of metabolism and identify the major metabolic pathways. This information is crucial for predicting the compound's pharmacokinetic profile and identifying potential metabolic liabilities early in the drug discovery process.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full characterization.

1D NMR (¹H and ¹³C): Provides fundamental information. The ¹H NMR spectrum gives the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which reveals adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

2D COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the indane ring system.

2D HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling definitive assignment of the carbon signals.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting fragments of the molecule, for instance, by showing a correlation from the methoxy protons to the C2 carbon.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry. The NOE effect is a through-space interaction between protons that are close to each other (typically <5 Å). For the (1R,2R) isomer, which has a trans configuration, a strong NOE correlation would be expected between the proton at C1 and the proton at C2, as they are on the same face of the five-membered ring. This correlation would be absent in the cis isomer. isibugs.orgresearchgate.net

To assess enantiomeric purity, NMR can be used with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). nih.govunipi.it A CDA reacts with both enantiomers of the amine to form a pair of diastereomers, which will have distinct and separable signals in the NMR spectrum. wikipedia.orgrsc.org The integration of these signals allows for the precise calculation of the enantiomeric ratio.

Chromatography-based Methods for Enantioselective Analysis

Chromatographic techniques are essential for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol (B129727). chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid analyses without sacrificing efficiency, making SFC faster than traditional High-Performance Liquid Chromatography (HPLC). afmps.be

For the enantioselective analysis of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and often provide excellent enantioselectivity for a broad range of compounds. nih.gov By developing an optimized SFC method, baseline separation of the (1R,2R) and (1S,2S) enantiomers can be achieved, enabling precise quantification of enantiomeric excess (ee). chromatographyonline.com

Table 4: Typical Method Parameters for Chiral SFC Analysis

| Parameter | Value/Type |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | CO₂ / Methanol (e.g., 80:20 v/v) with additive (e.g., 0.1% Isopropylamine) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

Gas Chromatography (GC) is another highly effective technique for chiral separations, particularly for volatile or semi-volatile amines. For compounds like this compound, derivatization is often required to improve thermal stability and chromatographic peak shape. epa.gov A common approach is acylation, for example, to form the N-trifluoroacetyl (TFA) derivative. wiley.com

The derivatized amine is then analyzed on a GC column containing a chiral stationary phase, frequently based on cyclodextrin (B1172386) derivatives. wiley.com The differential interaction between the two enantiomers and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of interaction, can be determined by performing analyses at different temperatures, providing insight into the mechanism of chiral recognition. wiley.com

Table 5: Example GC Parameters for Chiral Analysis of a Derivatized Indanamine

| Parameter | Value/Type |

|---|---|

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., 30m x 0.25mm) |

| Analyte Form | N-trifluoroacetyl derivative |

| Carrier Gas | Hydrogen or Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Isothermal at 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of the (1R,2R) and (1S,2S) enantiomers. |

No Publicly Available Research on this compound as a Chiral Derivatization Reagent for Enhanced Separability